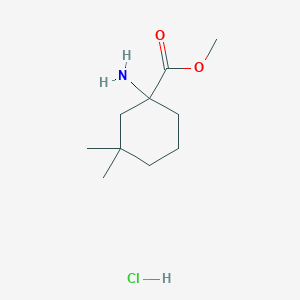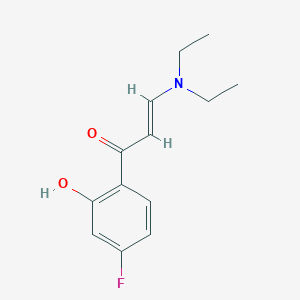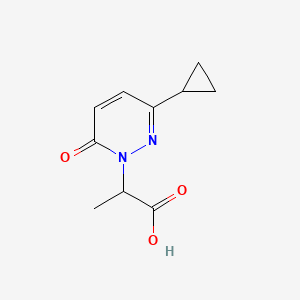
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “trifluoromethyl” part suggests the presence of a -CF3 group, and “ethan-1-amine” indicates a two-carbon chain (-CH2-CH2-) with an amine group (-NH2) attached .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as its physical state, melting point, solubility, stability, and reactivity. The search results do not provide specific physical and chemical properties for this compound .Scientific Research Applications
Asymmetric Synthesis Catalysis
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has been utilized in asymmetric synthesis. For instance, C2-symmetric chiral tertiary amines bearing squaramide fragments with a 1,2-di(pyridin-2-yl)ethane spacer group have demonstrated efficient catalysis in asymmetric additions and domino reactions, producing high yields and enantiomeric excess (ee) (Kostenko, Kucherenko & Zlotin, 2018).
Coordination Chemistry
In coordination chemistry, (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine has been featured in the synthesis and characterization of various metal complexes. For example, complexes involving nickel(II) chelated by (amino)pyridine ligands have been studied for their potential in ethylene oligomerization, demonstrating significant catalytic activities (Nyamato, Ojwach & Akerman, 2016).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been synthesized and evaluated for their catalytic activities. For instance, (imino)pyridine palladium(II) complexes have been explored as catalysts in reactions like ethylene dimerization, showcasing the versatility and potential of these compounds in various catalytic processes (Nyamato, Ojwach & Akerman, 2015).
Synthesis of Antibacterial Agents
The compound has also been involved in the synthesis of novel antibacterial agents. For example, derivatives synthesized using 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine showed potential antibacterial activity, indicating its utility in developing new therapeutic agents (Reddy & Prasad, 2021).
Luminescent Materials
The compound has been used in the synthesis of luminescent materials. Zinc(II) pseudohalide complexes synthesized using Schiff bases derived from it exhibited luminescent properties, which could be explored in the development of new materials for optical applications (Ghosh et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFANFFHVMQXJOE-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




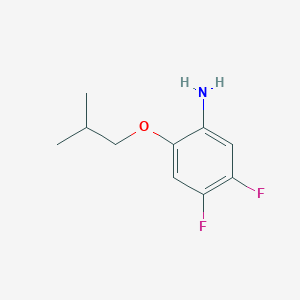
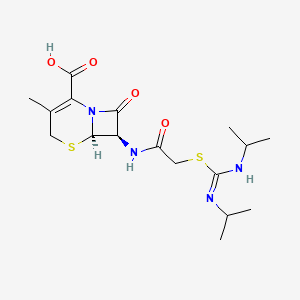
![4-Hydroxy-2-methyl-1,1-dioxothieno[2,3-e]thiazine-3-carboxamide](/img/structure/B1435978.png)
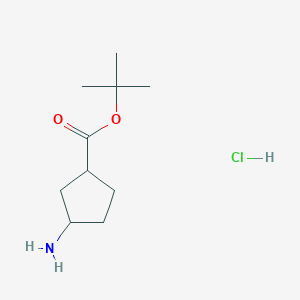
![1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1435983.png)
